molecular formula C16H18S2 B15175130 Disulfide, bis(o-ethylphenyl) CAS No. 4500-66-7

Disulfide, bis(o-ethylphenyl)

Cat. No.: B15175130
CAS No.: 4500-66-7
M. Wt: 274.4 g/mol
InChI Key: RPTQMFYXBSBPNM-UHFFFAOYSA-N
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Description

Disulfide, bis(o-ethylphenyl) is an organic compound characterized by the presence of two sulfur atoms bonded to two ortho-ethylphenyl groups. This compound is part of the broader class of disulfides, which are known for their significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(o-ethylphenyl), the common method involves the oxidative coupling of ortho-ethylthiophenol. This reaction can be facilitated by various oxidizing agents such as hydrogen peroxide, iodine, or dimethyl sulfoxide. The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of disulfide, bis(o-ethylphenyl) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(o-ethylphenyl) undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, dimethyl sulfoxide.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of disulfide, bis(o-ethylphenyl).

Scientific Research Applications

Disulfide, bis(o-ethylphenyl) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

    Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of vulcanized rubber and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of disulfide, bis(o-ethylphenyl) primarily involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. In redox reactions, the disulfide bond can be reduced to thiols, which can then participate in further biochemical processes.

Comparison with Similar Compounds

Disulfide, bis(o-ethylphenyl) can be compared with other disulfides such as diphenyl disulfide and dibutyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary significantly:

    Diphenyl disulfide: Commonly used in organic synthesis and as a stabilizer in polymers.

    Dibutyl disulfide: Often used as a flavoring agent and in the production of rubber.

The uniqueness of disulfide, bis(o-ethylphenyl) lies in its ortho-ethylphenyl groups, which can influence its reactivity and the types of reactions it undergoes.

Similar Compounds

  • Diphenyl disulfide
  • Dibutyl disulfide
  • Dimethyl disulfide

Properties

CAS No.

4500-66-7

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-ethyl-2-[(2-ethylphenyl)disulfanyl]benzene

InChI

InChI=1S/C16H18S2/c1-3-13-9-5-7-11-15(13)17-18-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3

InChI Key

RPTQMFYXBSBPNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1SSC2=CC=CC=C2CC

Origin of Product

United States

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